4-叔丁基-N-羟基苯甲酰胺

描述

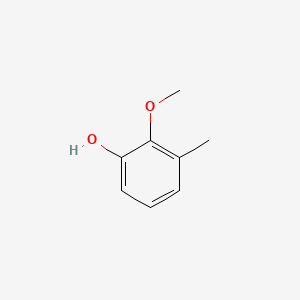

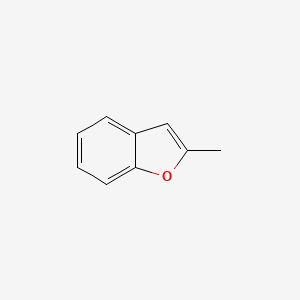

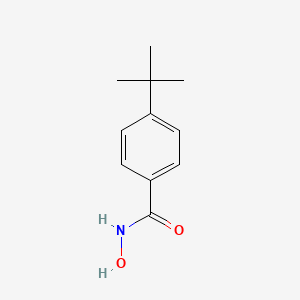

“4-tert-butyl-N-hydroxybenzamide” is a chemical compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.24 g/mol . The IUPAC name for this compound is N-tert-butyl-4-hydroxybenzamide .

Synthesis Analysis

The synthesis of 4-hydroxybenzamide analogues, which includes “4-tert-butyl-N-hydroxybenzamide”, involves imidation, EDC coupling, and etherification reactions . Another synthesis method involves the condensation of aromatic aldehydes and commercially available 4- (tert-butyl)benzoic acid .Molecular Structure Analysis

The InChI code for “4-tert-butyl-N-hydroxybenzamide” is1S/C11H15NO2/c1-11(2,3)12-10(14)8-4-6-9(13)7-5-8/h4-7,13H,1-3H3,(H,12,14) . The Canonical SMILES for this compound is CC(C)(C)NC(=O)C1=CC=C(C=C1)O . Physical And Chemical Properties Analysis

“4-tert-butyl-N-hydroxybenzamide” has a molecular weight of 193.24 g/mol . It has a XLogP3-AA value of 1.8, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . It also has a rotatable bond count of 2 . The topological polar surface area of the compound is 49.3 Ų .科学研究应用

Structural Analysis

The molecular and crystal structure of compounds similar to 4-tert-butyl-N-hydroxybenzamide, such as N,N′-bis-(3,5-di-tert-butyl-4-hydroxybenzyl)urea, have been established by single crystal X-ray diffraction and IR spectroscopy . This kind of structural analysis provides valuable insights into the intermolecular interactions in its crystal and solutions .

Synthesis of Derivatives

4-tert-butyl-N-hydroxybenzamide can be used as a starting material for the synthesis of various derivatives. For example, N′ benzylidene-4-(tert-butyl)benzohydrazide derivatives were synthesized by the condensation of aromatic aldehydes and commercially available 4-(tert-butyl)benzoic acid .

Urease Inhibition

The synthesized derivatives of 4-tert-butyl-N-hydroxybenzamide have been evaluated for in vitro urease inhibition . Some of these derivatives demonstrated good inhibitory activities , indicating potential applications in the treatment of diseases caused by urease-producing bacteria.

Antioxidant Activity

The derivatives of 4-tert-butyl-N-hydroxybenzamide have been found to exhibit antioxidant activity . This suggests potential applications in the prevention of diseases associated with oxidative stress.

Antidepressant Activity

The derivatives of 4-tert-butyl-N-hydroxybenzamide have also been found to exhibit antidepressant activity . This suggests potential applications in the treatment of mood disorders.

Antimalarial Activity

The derivatives of 4-tert-butyl-N-hydroxybenzamide have been found to exhibit antimalarial activity . This suggests potential applications in the treatment of malaria.

Anti-inflammatory Activity

The derivatives of 4-tert-butyl-N-hydroxybenzamide have been found to exhibit anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases.

Antimicrobial Activity

The derivatives of 4-tert-butyl-N-hydroxybenzamide have been found to exhibit antimicrobial activity . This suggests potential applications in the treatment of microbial infections.

安全和危害

“4-tert-butyl-N-hydroxybenzamide” is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition . In case of accidental ingestion, rinse mouth and seek medical help .

作用机制

Target of Action

The primary target of 4-tert-butyl-N-hydroxybenzamide is the PqsR in E. coli and P. aeruginosa . PqsR is a transcriptional regulator that plays a crucial role in the virulence of these bacteria .

Mode of Action

4-tert-butyl-N-hydroxybenzamide acts as a PqsR antagonist . It inhibits the signaling of PqsR, thereby reducing the virulence of the bacteria

Biochemical Pathways

The compound affects the Ras-MAPK pathway and the Janus Kinase (JAK)-STAT3 pathway . These pathways are involved in cell proliferation, and their inhibition can lead to a decrease in the proliferation of cancer cells .

Pharmacokinetics

Its predicted density is1.086±0.06 g/cm3 and its predicted boiling point is 366.8±25.0 °C . These properties can influence the compound’s bioavailability and distribution in the body.

Result of Action

The compound reduces the expression of pHER2, pRas, pSTAT3, and Ki67 . These proteins are involved in cell proliferation and their reduction can lead to a decrease in the proliferation of cancer cells .

Action Environment

The action of 4-tert-butyl-N-hydroxybenzamide can be influenced by various environmental factors. For instance, the presence of other compounds can affect its stability and efficacy. Additionally, the pH and temperature of the environment can influence its solubility and therefore its bioavailability . .

属性

IUPAC Name |

4-tert-butyl-N-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)9-6-4-8(5-7-9)10(13)12-14/h4-7,14H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTKRCPHQXJOFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80613051 | |

| Record name | 4-tert-Butyl-N-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80613051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-hydroxybenzamide | |

CAS RN |

62034-73-5 | |

| Record name | 4-tert-Butyl-N-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80613051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。